molecular formula C22H23ClN2OS B3711223 2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

Cat. No.: B3711223
M. Wt: 398.9 g/mol
InChI Key: ASZHVYVOEVMMKH-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexene ring substituted with a chlorophenylmethylamino group, a dimethyl group, an oxo group, and a phenylcarbothioamide group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the chlorophenylmethylamino group: This step involves the nucleophilic substitution of a suitable precursor with 4-chlorobenzylamine.

    Oxidation to introduce the oxo group: This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

    Addition of the phenylcarbothioamide group: This step involves the reaction of the intermediate with phenyl isothiocyanate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

    Reduction: The oxo group can be reduced to form alcohols or other lower oxidation state compounds.

    Substitution: The chlorophenylmethylamino group can undergo nucleophilic or electrophilic substitution reactions.

    Addition: The double bond in the cyclohexene ring can participate in addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Addition: Electrophiles such as halogens, nucleophiles such as water or alcohols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Addition: Halogenated cyclohexanes, hydroxylated cyclohexanes.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-BROMOPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
  • **2-{[(4-FLUOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
  • **2-{[(4-METHYLPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

Uniqueness

The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE lies in the presence of the 4-chlorophenylmethylamino group, which imparts specific chemical properties and reactivity This makes it distinct from other similar compounds with different substituents on the phenyl ring, such as bromine, fluorine, or methyl groups

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c1-22(2)12-18(24-14-15-8-10-16(23)11-9-15)20(19(26)13-22)21(27)25-17-6-4-3-5-7-17/h3-11,24H,12-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZHVYVOEVMMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Reactant of Route 6
2-{[(4-CHLOROPHENYL)METHYL]AMINO}-4,4-DIMETHYL-6-OXO-N-PHENYLCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE

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